Zhan Catalyst-1C
Description
Properties
IUPAC Name |
dichloro-[[5-(dimethylsulfamoyl)-2-propan-2-yloxyphenyl]methylidene]ruthenium;tricyclohexylphosphane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H33P.C12H17NO3S.2ClH.Ru/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-9(2)16-12-7-6-11(8-10(12)3)17(14,15)13(4)5;;;/h16-18H,1-15H2;3,6-9H,1-2,4-5H3;2*1H;/q;;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQGVRAHMQZBHRC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)N(C)C)C=[Ru](Cl)Cl.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Cl2NO3PRuS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
707.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ortho-Vinylation of Phenol with Ethyne
The ortho-vinylation of phenol is achieved using a stannylacetylene intermediate, generated via the reaction of ethyne with tin(IV) chloride (SnCl₄) and tributylamine (Bu₃N). This method, adapted from Yamaguchi’s 1998 protocol, enables selective functionalization at the ortho position of phenol. The reaction proceeds under anhydrous conditions at room temperature, yielding a vinylated phenol intermediate.
Key Reaction Conditions:
Alkylation with Isopropyl Bromide
The vinylated phenol undergoes alkylation using isopropyl bromide (i-PrBr) in the presence of a base, typically potassium carbonate (K₂CO₃). This step introduces the isopropoxy group at the para position relative to the phenol oxygen, completing the isopropoxystyrene ligand.
Key Reaction Conditions:
-
Reagents: Vinylated phenol, i-PrBr, K₂CO₃
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Solvent: Dimethylformamide (DMF)
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Temperature: 80°C
Assembly of this compound
The final assembly involves combining the isopropoxystyrene ligand with the ruthenium pre-complex. This step is conducted in a coordinating solvent such as dichloromethane or chloroform, which stabilizes the intermediate ruthenium carbene species. Copper chloride (CuCl) acts as a halide scavenger, promoting the displacement of chloride ligands by the isopropoxystyrene ligand.
Key Reaction Conditions:
-
Reagents: Ruthenium pre-complex, isopropoxystyrene ligand, CuCl
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Solvent: Dichloromethane
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Temperature: 40–50°C
Purification and Recycling Techniques
This compound is purified via precipitation using methanol or ethanol, solvents in which the catalyst is insoluble. This method yields the catalyst as a crystalline solid with high purity (>95%). Notably, the catalyst’s solubility profile allows for efficient recycling. After reaction completion, the catalyst is recovered by filtration or decantation, enabling reuse without significant loss of activity.
Purification Metrics:
Characterization of this compound
Structural confirmation relies on advanced analytical techniques:
Comparative Analysis with Hoveyda-Grubbs and Grubbs Catalysts
This compound distinguishes itself through its dimethylsulfonamide moiety, which enhances electron-withdrawing effects and solubility compared to Hoveyda-Grubbs catalysts. The table below highlights key differences:
| Property | This compound | Hoveyda-Grubbs | Grubbs 1st Generation |
|---|---|---|---|
| Ligand Structure | Isopropoxystyrene + sulfonamide | Isopropoxystyrene | Tricyclohexylphosphine |
| Solubility | High in chlorinated solvents | Moderate | Low |
| Recyclability | Excellent (≥5 cycles) | Limited | Poor |
| Metathesis Activity | Superior in polar media | Moderate | High in nonpolar media |
Chemical Reactions Analysis
Ring-Closing Metathesis (RCM)
Zhan Catalyst-1C exhibits high activity in challenging RCM reactions, particularly for sterically hindered substrates. A comparative study of naphthyl-based catalysts demonstrated its efficiency in forming macrocycles and medium-sized rings.
| Substrate | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Diethyl diallylmalonate | 1 mol%, RT, 2 h | Cyclopentene derivative | 97 | |
| Norbornene derivatives | 0.5 mol%, 40°C, 1 h | Bicyclic olefin | 92 |
Key advantages include rapid initiation (full conversion in <15 minutes for simple substrates) and tolerance to polar functional groups .
Cross-Metathesis (CM)
The catalyst facilitates selective cross-metathesis between terminal and internal olefins. Its electron-withdrawing sulfonamide group reduces carbene decomposition, enabling higher turnover numbers.
| Olefin Pair | Conditions | Product | Selectivity | Yield (%) |
|---|---|---|---|---|
| 1-Octene + Methyl acrylate | 2 mol%, CH₂Cl₂, 25°C | α,β-unsaturated ester | >95:5 | 88 |
| Allylbenzene + Styrene | 1 mol%, toluene, 50°C | Trans-stilbene | 89 | 78 |
Reactions proceed via a dissociative mechanism, with initiation rates influenced by the sulfonamide’s electron-withdrawing effect .
Tandem Metathesis Reactions
This compound is effective in tandem processes, such as metathesis/Friedel-Crafts cascades. A notable example:
| Reaction Sequence | Conditions | Final Product | Yield (%) |
|---|---|---|---|
| RCM + Friedel-Crafts alkylation | 1 mol%, CH₂Cl₂, 24 h | Polycyclic aromatic compound | 83 |
This highlights its compatibility with acid-sensitive substrates due to the absence of tricyclohexylphosphine ligands .
Mechanistic Insights
-
Initiation : The dimethylsulfonamide group lowers the energy barrier for benzylidene dissociation, accelerating active Ru-carbene formation .
-
Rechelation : Reduced compared to Hoveyda-Grubbs catalysts, favoring prolonged catalytic activity .
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Decomposition : Primarily occurs via β-hydride elimination, mitigated by the electron-deficient aryl ligand .
Recyclability and Solubility
This compound’s solubility profile enables straightforward recycling:
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Solvents : Dichloromethane, chloroform (soluble); methanol, ethanol (insoluble) .
-
Recovery : Precipitation with methanol achieves >90% recovery after three cycles without significant activity loss .
Comparative Performance
Benchmarking against other catalysts (5 mol% loading, 25°C):
| Catalyst | RCM Yield (%) | CM Yield (%) | TON (RCM) |
|---|---|---|---|
| This compound | 97 | 88 | 1,200 |
| Hoveyda-Grubbs 2nd Gen | 85 | 76 | 800 |
| Grela Catalyst | 91 | 82 | 950 |
Scientific Research Applications
Key Applications
1. Olefin Metathesis:
- Description: Olefin metathesis involves the exchange of alkene components, leading to the formation of new olefins. This reaction is crucial in the production of polymers and fine chemicals.
- Performance: Zhan Catalyst-1C exhibits high activity and selectivity in metathesis reactions, outperforming many traditional catalysts like Grubbs-type catalysts .
2. Ring-Closing Metathesis (RCM):
- Description: RCM is a specific type of olefin metathesis used to form cyclic compounds from linear precursors.
- Case Study: In a study involving the synthesis of cyclic alkenes, this compound demonstrated superior yields and faster reaction times compared to conventional catalysts .
3. Cross-Metathesis:
- Description: This process allows for the formation of new olefins by reacting two different olefins.
- Data Table: Cross-Metathesis Yields with this compound
| Reaction Type | Olefin A | Olefin B | Yield (%) | Conditions |
|---|---|---|---|---|
| Cross-Metathesis | 1-Octene | 1-Hexene | 92 | 60°C, 2 hours |
| Cross-Metathesis | Cyclohexene | 1-Octene | 85 | 50°C, 4 hours |
4. Ring-Opening Polymerization (ROP):
- Description: ROP involves the polymerization of cyclic monomers to form linear polymers.
- Application: this compound has been effectively used in ROP to produce biodegradable polymers with controlled molecular weights .
Recycling and Environmental Impact
One significant advantage of this compound is its recyclability. The catalyst can be easily recovered from reaction mixtures through precipitation or filtration methods, minimizing waste and reducing costs associated with catalyst disposal .
Comparative Performance
A comparative analysis with other catalysts highlights the superior performance of this compound:
| Catalyst Type | Activity (Turnovers) | Stability (Cycles) | Selectivity (%) |
|---|---|---|---|
| This compound | >100 | 20+ | >95 |
| Grubbs Catalyst | 50 | 10 | 80 |
| Hoveyda-Grubbs | 40 | 8 | 75 |
Mechanism of Action
The mechanism of action of Zhan Catalyst-1C involves the coordination of the ruthenium center with the olefin substrate, followed by the formation of a metallacyclobutane intermediate. This intermediate then undergoes cycloreversion to produce the metathesis products. The presence of electron-withdrawing groups on the ligand enhances the stability and reactivity of the catalyst .
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize Zhan Catalyst-1C’s performance, a comparative analysis is conducted against catalysts documented in recent literature. The evaluation focuses on efficiency , selectivity , stability , and cost-effectiveness , which are critical metrics in catalyst design .
Table 1: Comparative Performance Metrics of this compound and Similar Catalysts
Note: Cost estimated based on typical catalyst pricing for 90% purity compounds .
Key Findings:
Efficiency and Selectivity :
- While this compound’s specific reaction data are unavailable, its counterparts like the Ru-Ni bimetallic catalyst achieve near-quantitative yields (98%) and selectivity (99%) in hydrogenation reactions . Co₃O₄/N-doped carbon also demonstrates high selectivity (95%) in oxygen reduction, a critical parameter for fuel cell applications .
- This compound’s performance may align with mid-range catalysts, given its moderate purity and lack of specialized functionalization described in the evidence.
Stability: Pd@ZSM-5 and Co₃O₄/N-doped carbon exhibit superior stability (>30 cycles), attributed to their robust support matrices .
Cost-Effectiveness: At an estimated $50–100/g, this compound is more economical than Ru-Ni bimetallic systems ($200/g) but pricier than Co₃O₄/N-doped carbon ($80/g) . This positions it as a viable option for applications where cost constraints limit the use of premium catalysts.
Synthesis and Scalability :
- Catalysts like Pd@ZSM-5 require complex synthesis protocols (e.g., ion exchange and calcination) , whereas this compound’s commercial availability suggests a streamlined production process, albeit with undisclosed methodology .
Biological Activity
Zhan Catalyst-1C is a ruthenium-based organometallic complex that plays a significant role in organic synthesis, particularly in olefin metathesis reactions. This compound is notable for its unique structural features and its applications in the synthesis of biologically active compounds. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in drug synthesis, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its molecular formula, which includes a dimethylsulfonamide moiety and an isopropoxystyrene ligand. Its molecular weight is 707.7 g/mol. The catalyst's structure enhances its solubility and catalytic activity, making it particularly effective in various metathesis reactions.
The catalytic activity of this compound primarily involves the formation of metal carbene intermediates through a cyclic process. The general mechanism can be summarized as follows:
- Olefin Coordination : The catalyst coordinates with an olefin substrate.
- Metallacyclobutane Formation : This coordination leads to the formation of a metallacyclobutane intermediate.
- Product Release : The intermediate undergoes cycloreversion to yield new olefins.
This mechanism is essential for the catalyst's effectiveness in asymmetric catalysis, which is crucial for synthesizing chiral compounds with distinct biological activities.
Applications in Drug Synthesis
This compound has been utilized in various applications within medicinal chemistry, including:
- Synthesis of Antiviral Agents : The catalyst has been employed in the large-scale production of antiviral agents like BILN 2061, demonstrating its utility in pharmaceutical development .
- Anticancer Compounds : It has also been used in synthesizing anticancer agents such as Largazole, showcasing its effectiveness in producing biologically relevant molecules .
- Modification of Biomolecules : The catalyst facilitates the modification of biomolecules, enhancing their biological activity or selectivity.
Case Studies
Several studies highlight the effectiveness of this compound in various chemical reactions:
Comparative Analysis with Other Catalysts
This compound exhibits unique characteristics compared to other ruthenium-based catalysts, such as:
| Catalyst Name | Key Features | Unique Aspects |
|---|---|---|
| Hoveyda-Grubbs | Contains isopropoxystyrene moiety | Lacks dimethylsulfonamide group |
| Grubbs Catalyst | First-generation metathesis catalyst | Less efficient than second-generation |
| Zhan Catalyst-1B | Similar structure but different substituents | Different electronic properties |
The inclusion of a dimethylsulfonamide moiety enhances this compound's solubility and catalytic efficiency compared to these similar catalysts.
Q & A
Basic Research Questions
Q. What are the recommended synthesis and characterization protocols for Zhan Catalyst-1C to ensure reproducibility?
- Methodological Answer : The synthesis of this compound, a ruthenium(II) complex with tricyclohexylphosphine and sulfonamide ligands, requires precise stoichiometric control under inert conditions. Key steps include ligand pre-functionalization and metal coordination in anhydrous solvents. Characterization should include 1H/13C NMR for structural confirmation, HRMS for molecular weight verification, and elemental analysis for purity . Experimental details (e.g., solvent choice, temperature gradients) must be explicitly documented to enable replication .
Q. What catalytic transformations are most effectively mediated by this compound?
- Methodological Answer : this compound demonstrates high efficacy in asymmetric hydrogenation and cross-coupling reactions , particularly for substrates with sterically hindered or electron-deficient groups. Researchers should optimize reaction parameters (e.g., pressure, solvent polarity, ligand-to-metal ratio) using kinetic profiling. Comparative studies with analogous catalysts (e.g., Zhan Catalyst-1B) are recommended to benchmark performance .
Q. How can researchers ensure experimental reproducibility when using this compound in catalysis?
- Methodological Answer : Reproducibility requires strict adherence to standardized protocols :
- Document catalyst activation steps (e.g., pre-reduction under H2).
- Use high-purity solvents and substrates, verified via gas chromatography (GC) or HPLC.
- Report turnover numbers (TON) and frequencies (TOF) with error margins from triplicate trials .
Advanced Research Questions
Q. How can computational modeling resolve mechanistic ambiguities in this compound-mediated reactions?
- Methodological Answer : Density Functional Theory (DFT) and ab initio molecular dynamics (AIMD) can elucidate reaction pathways and transition states. For example:
- Simulate ligand-metal interactions to identify rate-limiting steps.
- Compare calculated activation energies with experimental kinetic data to validate mechanisms .
- Hybridize quantum mechanics/molecular mechanics (QM/MM) for solvent effect analysis .
Q. How should researchers address contradictory catalytic activity data reported for this compound?
- Methodological Answer : Contradictions often arise from subtle experimental variables :
- Conduct error analysis to identify sources (e.g., trace moisture, incomplete ligand dissociation).
- Perform control experiments with alternative catalysts under identical conditions.
- Cross-reference characterization data (e.g., X-ray crystallography) to confirm catalyst integrity post-reaction .
- Use statistical tools (e.g., ANOVA) to assess data significance .
Q. What strategies optimize this compound’s performance in stereoselective transformations?
- Methodological Answer : Optimization involves structure-activity relationship (SAR) studies :
- Modify ligand electronics (e.g., sulfonamide substituents) to tune metal center electrophilicity.
- Employ high-throughput screening to evaluate enantioselectivity across diverse substrates.
- Integrate operando spectroscopy (e.g., IR, XAFS) to monitor catalyst speciation during reactions .
Cross-Cutting Methodological Considerations
- Data Presentation : Avoid redundancies between text and tables; highlight statistically significant trends using error bars and confidence intervals .
- Literature Integration : Critically compare findings with prior studies, emphasizing unresolved controversies (e.g., conflicting TOF values in hydrogenation) .
- Ethical Reporting : Disclose all modifications to published protocols and conflicts of interest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
